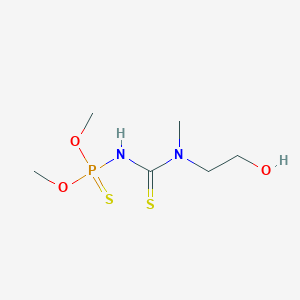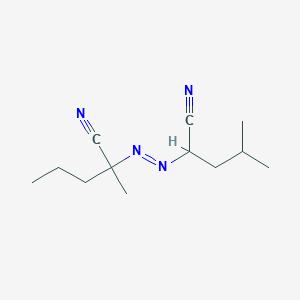
N4-Acetylsulfaphenazole
Übersicht
Beschreibung
N4-Acetylsulfaphenazole is an off-white to pale yellow solid . It is an intermediate in the synthesis of Sulfaphenazole, an inhibitor for mammalian CYP2C9, an enzyme of the cytochrome P450 family .
Synthesis Analysis
N4-Acetylsulfaphenazole is synthesized from 5-AMINO-1-PHENYLPYRAZOLE and N-Acetylsulfanilyl chloride . The reaction conditions include an inert atmosphere and a temperature of 95°C for 5 hours .Molecular Structure Analysis
The molecular weight of N4-Acetylsulfaphenazole is 356.4 . Its molecular formula is C17H16N4O3S . The compound is soluble in solvents like Chloroform, Dichloromethane, and DMSO .Chemical Reactions Analysis
N4-Acetylsulfaphenazole is an intermediate in the synthesis of Sulfaphenazole . The reaction conditions include an inert atmosphere and a temperature of 95°C for 5 hours .Physical And Chemical Properties Analysis
N4-Acetylsulfaphenazole is an off-white to pale yellow solid . It has a molecular weight of 356.4 and a molecular formula of C17H16N4O3S . It is soluble in Chloroform, Dichloromethane, and DMSO .Wissenschaftliche Forschungsanwendungen
Pharmacological Application
N4-Acetylsulfaphenazole is an intermediate in the synthesis of Sulfaphenazole . Sulfaphenazole is an inhibitor for mammalian CYP2C9, an enzyme of the cytochrome P450 family . This allows for its pharmacological application .
RNA Modification Research
N4-acetylcytidine (ac4C) is a modification found in ribonucleic acid (RNA) related to diseases . N4-Acetylsulfaphenazole can be used in the exploration of ac4C mechanisms .
Disease Pathogenesis
N4-acetylcytidine (ac4C) plays a profound role in the pathogenesis of a wide range of diseases . N4-Acetylsulfaphenazole can be used in studies to understand the functional impact of ac4C modifications in disease .
Therapeutic Opportunities
The study of N4-acetylcytidine (ac4C) modifications introduces new perspectives for disease treatment . N4-Acetylsulfaphenazole can be used in these studies to explore therapeutic opportunities .
Gene Expression Regulation
The ac4C modifications have been demonstrated to play a role in gene expression regulation . N4-Acetylsulfaphenazole can be used in studies to understand this role .
RNA Stability
Ac4C modifications play a role in RNA stability . N4-Acetylsulfaphenazole can be used in studies to understand how ac4C modifications affect RNA stability .
Wirkmechanismus
Target of Action
N4-Acetylsulfaphenazole is an intermediate in the synthesis of Sulfaphenazole . The primary target of this compound is the mammalian CYP2C9 , an enzyme of the cytochrome P450 family . This enzyme is involved in the metabolism of both xenobiotics and endogenous substances, such as fatty acids and steroids .
Mode of Action
Sulfaphenazole is known to inhibit the CYP2C9 enzyme . This inhibition can affect the metabolism of various drugs and substances that are substrates of this enzyme, potentially leading to changes in their pharmacokinetic and pharmacodynamic profiles .
Biochemical Pathways
Given its role as an intermediate in the synthesis of sulfaphenazole and the latter’s action on the cyp2c9 enzyme, it can be inferred that n4-acetylsulfaphenazole may influence pathways involving this enzyme . The CYP2C9 enzyme plays a crucial role in the metabolism of various drugs and endogenous substances, and its inhibition can affect these metabolic pathways .
Pharmacokinetics
It is known that n4-acetylation is a common metabolic pathway for sulfonamides . This process can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, potentially influencing its bioavailability .
Result of Action
Given its role as an intermediate in the synthesis of sulfaphenazole and the latter’s inhibitory action on the cyp2c9 enzyme, it can be inferred that n4-acetylsulfaphenazole may have similar effects . This could include alterations in the metabolism of drugs and endogenous substances that are substrates of the CYP2C9 enzyme .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-13(22)19-14-7-9-16(10-8-14)25(23,24)20-17-11-12-18-21(17)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFOMYYDCTXBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234703 | |
| Record name | N4-Acetylsulfaphenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Acetylsulfaphenazole | |
CAS RN |
855-91-4 | |
| Record name | N4-Acetylsulfaphenazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Acetylsulfaphenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the use of High Pressure Liquid Chromatography (HPLC) to analyze sulfaphenazole and its metabolites. Can you elaborate on why this analytical technique was chosen for studying N4-Acetylsulfaphenazole in biological samples?
A1: HPLC is a powerful analytical technique widely employed in pharmaceutical research for separating, identifying, and quantifying components within a mixture. In the context of studying N4-Acetylsulfaphenazole in biological samples like plasma and urine, HPLC offers distinct advantages:
- Sensitivity: HPLC can detect and quantify trace amounts of N4-Acetylsulfaphenazole, even in complex biological matrices []. This is crucial for pharmacokinetic studies where metabolite concentrations can be low.
- Specificity: The method described in the paper utilizes a specific column and mobile phase optimized to effectively separate N4-Acetylsulfaphenazole from other compounds, including the parent drug (sulfaphenazole) and other metabolites []. This selectivity ensures accurate measurement of the target compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)
![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)







![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)


![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)
